molecular formula C9H10BrI B6315301 4-Bromo-2-iodo-1-isopropylbenzene CAS No. 1369864-81-2

4-Bromo-2-iodo-1-isopropylbenzene

Cat. No. B6315301
CAS RN: 1369864-81-2
M. Wt: 324.98 g/mol
InChI Key: LOGAXDLWYMVDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-iodo-1-isopropylbenzene is a chemical compound with the CAS Number: 1369864-81-2 . It has a molecular weight of 324.99 and its IUPAC name is 4-bromo-2-iodo-1-isopropylbenzene . The compound is liquid in physical form .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-iodo-1-isopropylbenzene is 1S/C9H10BrI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of 4-Bromo-2-iodo-1-isopropylbenzene is liquid . The predicted boiling point is 295.6±33.0 °C and the predicted density is 1.828±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-iodo-1-isopropylbenzene: is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile reagent for various coupling reactions, such as the Suzuki and Stille cross-coupling reactions . These reactions are pivotal for constructing complex organic molecules, including pharmaceuticals and polymers.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 4-Bromo-2-iodo-1-isopropylbenzene can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-bromo-2-iodo-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGAXDLWYMVDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodo-1-isopropylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.